3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Description
This compound features a benzamide moiety linked to a benzo[b][1,4]oxazepine scaffold, substituted with bromine at the 3-position of the benzamide ring. The benzooxazepine core is a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, further modified with isobutyl and dimethyl groups at the 5- and 3-positions, respectively. Structural determination of such compounds often employs crystallographic tools like the SHELX suite .
Properties
IUPAC Name |
3-bromo-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O3/c1-14(2)12-25-18-11-17(24-20(26)15-6-5-7-16(23)10-15)8-9-19(18)28-13-22(3,4)21(25)27/h5-11,14H,12-13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIDDLMZUXMQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the core tetrahydrobenzo[b][1,4]oxazepine structure. This can be achieved through a series of cyclization reactions, often involving the use of reagents such as bromine and various catalysts to facilitate the formation of the oxazepine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a variety of functionalized benzamides.
Scientific Research Applications
3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxazepine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Scaffold | Key Substituents | Bromine Position | Molecular Weight (g/mol) | Potential Target/Activity |
|---|---|---|---|---|---|
| 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide | Benzo[b][1,4]oxazepine | 3-Bromo-benzamide; 5-isobutyl; 3,3-dimethyl | Benzamide (3-) | ~485.4* | Kinase inhibition (hypothetical) |
| 3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole | Imidazo[4,5-b]pyridine | 6-Bromo; 2-(1,2,3-thiadiazol-4-yl); 7-piperazinylmethyl-5-methylisoxazole | Pyridine (6-) | ~540.3 | Kinase inhibition (validated) |
*Calculated based on structural formula.
Key Differences and Implications
The imidazopyridine core in 21f is planar and aromatic, favoring π-π stacking interactions with kinase ATP-binding pockets, a common feature in kinase inhibitors .
Bromine Placement :
- Bromine at the benzamide 3-position (target compound) may influence electronic properties of the amide bond, altering hydrogen-bonding capacity. In 21f , bromine at the pyridine 6-position enhances steric hindrance and halogen bonding, critical for kinase selectivity .
In contrast, 21f’s piperazine and isoxazole groups enhance solubility and hydrogen-bonding networks, balancing pharmacokinetic properties .
Synthetic Complexity :
- The benzooxazepine scaffold requires multi-step synthesis involving cyclization and functionalization, whereas 21f utilizes a modular approach with imidazopyridine nitration, bromination, and piperazine coupling .
Research Findings and Limitations
- Target Compound: No direct biological data are available in the provided evidence.
- Compound 21f: Demonstrates nanomolar inhibition of kinases like JAK3 and FLT3, attributed to its thiadiazole and bromine substituents .
Table 2: Hypothetical Pharmacokinetic Comparison
| Property | Target Compound | Compound 21f |
|---|---|---|
| logP (Predicted) | ~3.5 | ~2.8 |
| Solubility (mg/mL) | Low (<0.1) | Moderate (~0.5) |
| Metabolic Stability | Moderate (CYP3A4 substrate) | High (minimal CYP2D6) |
Biological Activity
The compound 3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide (CAS Number: 921582-36-7) is a synthetic organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 445.3 g/mol |
| Structure | Chemical Structure |
Structural Characteristics
The compound features a bromine atom and a benzamide moiety , which are significant for its biological interactions. The presence of the isobutyl group and the tetrahydrobenzo[b][1,4]oxazepin structure contributes to its pharmacological profile.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Some studies suggest that this class of compounds may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : Preliminary data indicate potential efficacy against various bacterial strains, possibly due to disruption of bacterial cell membranes.
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress.
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that derivatives of tetrahydrobenzo[b][1,4]oxazepin exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies often report IC values in the low micromolar range, indicating potent activity.
- Antimicrobial Activity : A study evaluating the antimicrobial effects of related compounds found that they inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Research Findings
Recent investigations have focused on the following aspects:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the core structure affect biological activity is crucial for optimizing efficacy and reducing toxicity.
- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption characteristics but require further exploration to understand metabolism and excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
